molecular formula C14H12F3NO B3171017 4-(3-Methylphenoxy)-3-(trifluoromethyl)aniline CAS No. 946662-87-9

4-(3-Methylphenoxy)-3-(trifluoromethyl)aniline

Cat. No.: B3171017
CAS No.: 946662-87-9
M. Wt: 267.25 g/mol
InChI Key: HHIXXZJBVXRFLV-UHFFFAOYSA-N
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Description

4-(3-Methylphenoxy)-3-(trifluoromethyl)aniline is an aniline derivative featuring a trifluoromethyl (-CF₃) group at the 3-position and a 3-methylphenoxy (-O-C₆H₄-CH₃) substituent at the 4-position of the aromatic ring. The trifluoromethyl group is electron-withdrawing, significantly altering the electronic properties of the molecule, while the methylphenoxy moiety introduces steric bulk and modulates lipophilicity. This compound is structurally related to bioactive aniline derivatives used in medicinal chemistry, particularly in anticancer and antimicrobial agent development .

The trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic pockets in target proteins, making it a critical pharmacophore in drug design . The methylphenoxy substituent may influence solubility and bioavailability, balancing hydrophobicity and steric effects compared to other alkoxy or aryloxy groups .

Properties

IUPAC Name

4-(3-methylphenoxy)-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO/c1-9-3-2-4-11(7-9)19-13-6-5-10(18)8-12(13)14(15,16)17/h2-8H,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIXXZJBVXRFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylphenoxy)-3-(trifluoromethyl)aniline typically involves the reaction of 3-(trifluoromethyl)aniline with 3-methylphenol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxy group is introduced to the aniline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylphenoxy)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-(3-Methylphenoxy)-3-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of 4-(3-Methylphenoxy)-3-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The phenoxy group may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Analogues

Compound Substituent (Position) pKa* Biological Activity (IC₅₀) Key Applications
3-(Trifluoromethyl)aniline -CF₃ (3) 3.49 Moderate antitumor activity Intermediate in drug synthesis
4-(Trifluoromethyl)aniline -CF₃ (4) 2.75 Higher cytotoxicity (HeLa: 26.80 µM) Anticancer agents
4-(2-Naphthyloxy)-3-(trifluoromethyl)aniline -O-naphthyl (4) N/A Enhanced π-π interactions Material science, drug design
4-(Isopentyloxy)-3-(trifluoromethyl)aniline -O-isopentyl (4) 4.01 Predicted high lipophilicity Agrochemicals
4-(3-Methylphenoxy)-3-(trifluoromethyl)aniline -O-(3-MeC₆H₄) (4) ~3.5† Moderate activity, improved solubility Under investigation

*Experimental or predicted pKa values. †Estimated based on substituent effects.

Biological Activity

4-(3-Methylphenoxy)-3-(trifluoromethyl)aniline is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H14F3NO
  • Molecular Weight : 295.27 g/mol

The compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, facilitating interactions with intracellular targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can act as a modulator for certain receptors, influencing signaling pathways associated with cell growth and survival.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines. For instance:

Cell Line% Inhibition
T-47D (Breast)90.47%
SK-MEL-5 (Melanoma)84.32%
MDA-MB-468 (Breast)84.83%

These results indicate that the compound may serve as a lead in the development of novel anticancer agents .

Case Studies

  • Study on Antiproliferative Effects :
    • A study evaluated the compound's effects on a panel of 58 cancer cell lines, revealing sub-micromolar IC50 values against prostate and colon cancer cell lines . The IC50 values were reported as follows:
      • PC-3 (Prostate): 0.67 µM
      • HCT-116 (Colon): 0.80 µM
  • Mechanism-Based Approaches :
    • Research indicated that derivatives of similar structures exhibited potent anticancer activity through mechanisms such as apoptosis induction and inhibition of kinase pathways .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other compounds with similar structures:

Compound Name% Inhibition (T-47D)IC50 (µM)
4-(4-Ethylphenoxy)-3-(trifluoromethyl)aniline85%0.85
N-(2,4-Dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine98%0.42

These comparisons highlight the unique efficacy of this compound in certain contexts while also showcasing the competitive landscape of similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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